molecular formula C15H24O3 B203403 2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid CAS No. 4586-68-9

2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid

Cat. No.: B203403
CAS No.: 4586-68-9
M. Wt: 252.35 g/mol
InChI Key: FXKCXGBBUBCRPU-GBOPCIDUSA-N
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Description

The compound “2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid” is a natural product found in Cheirolophus mauritanicus and Heterocoma ekmaniana . It has a molecular formula of C15H24O3 .


Molecular Structure Analysis

The compound has a complex structure with four defined stereocenters . It includes a hydroxy group, a prop-2-enoic acid group, and a decalin structure, which is a bicyclic compound made up of two fused cyclohexane rings .


Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 399.4±25.0 °C at 760 mmHg, and a flash point of 209.5±19.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . Its molar refractivity is 69.9±0.3 cm3 .

Scientific Research Applications

Chemical Structure and Properties

  • The compound's structure features two edge-shared six-membered rings with trans hydroxyl and methyl substituents, exhibiting a flattened chair conformation and a second ring with a chair conformation. This structure is fundamental in determining its chemical properties and reactivity (Burrett, Taylor, & Tiekink, 2014).

Synthesis and Molecular Formation

  • It can be synthesized from the aerial part of specific plant species, adopting a linear shape with terminal fused-rings bridged by an anhydride group. These structural features are significant in the field of organic chemistry (Tebbaa et al., 2010).

Physicochemical Analysis

  • Studies on its physicochemical properties include elemental analysis, UV, IR, NMR spectroscopy, and determining parameters like melting point, molecular weight, and pH. Such analyses are crucial for understanding its potential applications (Lastovka et al., 2017).

Derivative Compounds

  • Derivative compounds containing a tetrahydropyran ring have been synthesized from this compound, exploring its potential in developing novel organic compounds with varied properties (Hanzawa et al., 2012).

Crystal Structure Analysis

  • Crystallographic studies reveal details about its molecular geometry, stability, and hydrogen bonding patterns, which are essential in materials science and molecular engineering (Kumar et al., 2017).

Catalytic Reactions

  • This compound has been used in palladium-catalyzed enantiodistinctive reactions, demonstrating its potential as a reagent or catalyst in stereoselective synthesis (Daimon et al., 2004).

Role in Synthesis of Bioactive Compounds

  • It has been utilized as an intermediate in synthesizing bioactive compounds like insect antifeedants and other terpenes, indicating its relevance in pharmaceutical and agrochemical research (Jansen, Kreuger, & de Groot, 1989).

Properties

IUPAC Name

2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3/c1-10(13(16)17)11-5-8-14(2)6-4-7-15(3,18)12(14)9-11/h11-12,18H,1,4-9H2,2-3H3,(H,16,17)/t11-,12-,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKCXGBBUBCRPU-GBOPCIDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CC(CC2)C(=C)C(=O)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC[C@]([C@@H]1C[C@@H](CC2)C(=C)C(=O)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30963452
Record name 2-(8-Hydroxy-4a,8-dimethyldecahydronaphthalen-2-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4586-68-9
Record name Ilicic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004586689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(8-Hydroxy-4a,8-dimethyldecahydronaphthalen-2-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid
Reactant of Route 2
Reactant of Route 2
2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid
Reactant of Route 3
2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid
Reactant of Route 4
2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid
Reactant of Route 5
2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid
Reactant of Route 6
2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid

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